2-(4-Bromophenyl)pyrido[2,3-b]pyrazine
Description
Significance of the Pyrido[2,3-b]pyrazine (B189457) Core in Heterocyclic Chemistry
The pyrido[2,3-b]pyrazine core is a fused bicyclic heteroaromatic system, consisting of a pyridine (B92270) ring fused to a pyrazine (B50134) ring. This unique arrangement of nitrogen atoms imparts distinct electronic properties, making it an electron-deficient system that is both a valuable pharmacophore in drug discovery and a versatile building block in materials science.
In medicinal chemistry, the pyrido[2,3-b]pyrazine scaffold is recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Derivatives have demonstrated a remarkable breadth of pharmacological activities, including:
Anticancer Agents: Certain derivatives have been investigated as potent antitumor agents, showing activity against both erlotinib-sensitive and erlotinib-resistant cancer cell lines. nih.gov
Kinase Inhibitors: The scaffold is a key component in the design of inhibitors for various kinases, such as PI3K isozymes, which are crucial targets in cancer therapy. wikipedia.org
Antibacterial Agents: Novel pyrido[2,3-b]pyrazine derivatives have shown promising antibacterial activity against various bacterial strains. mdpi.commdpi.com
Other Therapeutic Areas: The versatility of the core has led to its exploration for treating type 2 diabetes (as dipeptidyl peptidase IV inhibitors), managing pain (as TRPV1 antagonists), and combating infections like tuberculosis. wikipedia.org
In the realm of materials science, the electron-accepting nature of the pyrido[2,3-b]pyrazine core makes it an excellent component for creating donor-acceptor (D-A) type molecules. These materials are investigated for their potential in:
Nonlinear Optics (NLO): Pyrido[2,3-b]pyrazine-based compounds have been shown to possess significant NLO properties, which are crucial for applications in telecommunications, optical computing, and display technology. rsc.orgnih.gov
Emissive Materials: When incorporated into D-A-D architectures, the pyrido[2,3-b]pyrazine acceptor can be used to create materials that emit light across the visible spectrum, from blue to red, with applications in organic light-emitting diodes (OLEDs). chemeurope.com
Electrochemical Sensing: The unique electronic and structural characteristics of these compounds have been utilized in the development of sensitive electrochemical DNA biosensors. wikipedia.org
Evolution of Research on Pyrido[2,3-b]pyrazine Scaffolds
Research into pyrido[2,3-b]pyrazine scaffolds has evolved significantly over the years. Early studies often focused on the fundamental synthesis of the core structure through condensation reactions of 1,2-dicarbonyl compounds with diaminopyridines. amanote.com These foundational methods paved the way for the creation of a library of derivatives.
The research trajectory then advanced towards exploring the functionalization of the core at various positions. The development and application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been instrumental in this phase. These techniques allow for the precise introduction of diverse substituents, leading to a fine-tuning of the molecule's biological activity or physical properties. chemeurope.com
More recently, research has become highly application-driven. In medicinal chemistry, the focus has shifted to designing derivatives that target specific enzymes or receptors with high potency and selectivity, as seen in the development of kinase inhibitors and agents to overcome drug resistance. nih.gov In materials science, the rational design of pyrido[2,3-b]pyrazine-based molecules now aims to optimize properties like intramolecular charge transfer (ICT), aggregation-induced emission (AIE), and electrochemical behavior for specific technological applications. chemeurope.com Computational methods, such as Density Functional Theory (DFT), are increasingly employed alongside experimental work to predict and understand the electronic and spectroscopic properties of newly synthesized compounds. rsc.orgnih.gov
Scope of Academic Research on 2-(4-Bromophenyl)pyrido[2,3-b]pyrazine and its Derivatives
While the broader pyrido[2,3-b]pyrazine class has been the subject of extensive research, academic studies focusing specifically on this compound appear to be more limited. The available literature extensively covers derivatives with various substituents at different positions, but this particular isomer has not been a frequent subject of dedicated publications.
However, the presence of the 4-bromophenyl group at the 2-position makes this compound a highly valuable intermediate for further chemical synthesis. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, which are fundamental transformations in modern organic chemistry. The potential for this compound lies in its use as a building block to generate novel, more complex derivatives. Key potential research directions include:
Suzuki-Miyaura Coupling: The bromine atom is an ideal leaving group for palladium-catalyzed Suzuki-Miyaura reactions. This would allow for the coupling of various aryl or heteroaryl boronic acids to the phenyl ring, creating a diverse library of biaryl-substituted pyrido[2,3-b]pyrazines. Such derivatives could be screened for enhanced biological activity or tuned for specific material properties.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of new carbon-nitrogen bonds by coupling the bromophenyl moiety with a wide range of primary or secondary amines. This is a powerful strategy for synthesizing novel derivatives for pharmaceutical applications, as the introduction of amine functionalities can significantly impact a molecule's solubility, basicity, and ability to interact with biological targets.
Sonogashira Coupling: The reaction with terminal alkynes would introduce carbon-carbon triple bonds, extending the conjugation of the system. This is a common strategy in materials science to alter the photophysical and electronic properties of a molecule.
In essence, the academic scope for this compound is less about the compound in isolation and more about its potential as a precursor to a vast array of new chemical entities with tailored functions for medicine and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C13H8BrN3 |
|---|---|
Molecular Weight |
286.13 g/mol |
IUPAC Name |
2-(4-bromophenyl)pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C13H8BrN3/c14-10-5-3-9(4-6-10)12-8-16-13-11(17-12)2-1-7-15-13/h1-8H |
InChI Key |
XOOLGAANSUDEMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2N=C1)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Bromophenyl Pyrido 2,3 B Pyrazine and Pyrido 2,3 B Pyrazine Derivatives
Condensation Reactions for Pyrido[2,3-b]pyrazine (B189457) Formation
One of the most common and direct methods for synthesizing the pyrido[2,3-b]pyrazine ring system is through the condensation of a substituted pyridinediamine with an α-dicarbonyl compound. researchgate.net This approach is fundamental in heterocyclic chemistry for forming pyrazine (B50134) rings fused to other aromatic systems.
The reaction between an unsymmetrical α-dicarbonyl compound, such as an arylglyoxal, and 2,3-diaminopyridine (B105623) can theoretically yield two different regioisomers. researchgate.net For the synthesis of 2-(4-Bromophenyl)pyrido[2,3-b]pyrazine, the required arylglyoxal would be (4-bromophenyl)glyoxal. The condensation involves the sequential reaction of the two amino groups of 2,3-diaminopyridine with the two carbonyl groups of the arylglyoxal.
The regioselectivity of the condensation reaction is determined by which amino group of 2,3-diaminopyridine first attacks which carbonyl group of the arylglyoxal. The two amino groups on the pyridine (B92270) ring (at positions 2 and 3) have different nucleophilicities due to the electronic influence of the ring nitrogen. Similarly, the two carbonyl groups of an arylglyoxal (one adjacent to the aryl group and one adjacent to the hydrogen) have different electrophilicities.
The reaction mechanism proceeds through the formation of carbinolamine intermediates. nih.gov The initial nucleophilic attack of one of the amino groups on a carbonyl carbon is followed by dehydration to form an imine. A subsequent intramolecular cyclization occurs when the second amino group attacks the remaining carbonyl group, which is then followed by another dehydration (aromatization) step to yield the final pyrido[2,3-b]pyrazine product. The regiochemical outcome is governed by the relative rates of the initial competing nucleophilic attacks. Factors that stabilize one carbinolamine intermediate over the other, or the corresponding transition states, will dictate the major product isomer. nih.gov
The distribution of the resulting 2-aryl and 3-aryl regioisomers can be significantly influenced by the reaction conditions. Researchers have systematically studied these effects to optimize the synthesis towards a desired, often more biologically active, isomer. researchgate.net Key parameters include temperature and the presence of acid or base catalysts.
It has been observed that increased regioselectivity can be achieved at lower temperatures. researchgate.net Conducting the reaction in acidic solvents, such as acetic acid or trifluoroacetic acid, has also been shown to favor the formation of one isomer over the other. researchgate.net These conditions can modulate the reactivity of both the diamine and the dicarbonyl compound, thereby influencing the kinetic and thermodynamic control of the reaction pathways.
Table 1: Effect of Reaction Conditions on Regioselectivity
| Condition | Observation | Reference |
|---|---|---|
| Temperature | Lower temperatures favor higher regioselectivity. | researchgate.net |
| Catalysis | Acidic solvents (e.g., acetic acid) can increase the yield of the desired isomer. | researchgate.net |
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules like pyrido[2,3-b]pyrazine derivatives in a single step, which aligns with the principles of green chemistry by reducing waste and improving atom economy. nih.govnih.gov A notable MCR for this class of compounds involves the reaction of indane-1,3-dione, a substituted aromatic aldehyde (such as 4-bromobenzaldehyde), and 2-aminopyrazine. nih.govrsc.org This reaction constructs a complex indeno[2',1':5,6]pyrido[2,3-b]pyrazine framework.
The efficiency of this multicomponent synthesis is highly dependent on the catalyst used. nih.gov While the reaction can proceed without a catalyst, the yields are often low and reaction times are long. The use of an acid catalyst significantly improves the reaction rate and yield. p-Toluenesulfonic acid (p-TSA) has been identified as an effective catalyst for this transformation. nih.govrsc.orgrsc.org
Optimization studies have focused on the catalyst loading. Research indicates that a 20 mol% loading of p-TSA provides the optimal balance between reaction efficiency and catalyst usage, leading to excellent product yields in a reasonable timeframe. nih.govrsc.orgrsc.org
Table 2: Optimization of p-TSA Catalyst Loading
| Entry | Catalyst | Amount (mol%) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | None | 0 | 15 | 35 | nih.govrsc.org |
| 2 | p-TSA | 5 | 12 | 55 | nih.govrsc.org |
| 3 | p-TSA | 10 | 12 | 70 | nih.govrsc.org |
| 4 | p-TSA | 15 | 10 | 81 | nih.govrsc.org |
| 5 | p-TSA | 20 | 9 | 89 | nih.govrsc.org |
Data based on a model reaction using 4-methoxybenzaldehyde, 2-aminopyrazine, and indane-1,3-dione. nih.govrsc.org
The choice of solvent plays a critical role in the outcome of the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. nih.govrsc.org The reaction has been tested in a variety of solvents with different polarities to determine the optimal medium. Solvents investigated include water (H₂O), ethanol (B145695), dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (CH₃CN), and dimethylformamide (DMF). nih.govrsc.org
Among the tested solvents, ethanol was found to be the most effective, providing the highest yield of the desired product. nih.govrsc.org This suggests that a protic solvent of moderate polarity facilitates the reaction sequence, which likely involves the formation of charged intermediates and multiple condensation steps.
Table 3: Influence of Solvent on Reaction Yield
| Entry | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | H₂O | 15 | 40 | nih.govrsc.org |
| 2 | Ethanol | 9 | 89 | nih.govrsc.org |
| 3 | DCM | 14 | 52 | nih.govrsc.org |
| 4 | THF | 14 | 65 | nih.govrsc.org |
| 5 | CH₃CN | 13 | 70 | nih.govrsc.org |
Data based on a model reaction using 4-methoxybenzaldehyde, 2-aminopyrazine, and indane-1,3-dione with 20 mol% p-TSA. nih.govrsc.org
Synthesis of Bis-Pyrido[2,3-b]pyrazine Derivatives via Double Condensation
A key approach to creating larger, functional molecules involves the condensation of diamine precursors with dicarbonyl compounds. For instance, a donor-acceptor-donor (D-A-D) type molecule featuring the pyrido[2,3-b]pyrazine core can be synthesized by condensing 4,4′-dibromobenzil with 5-bromo-2,3-diaminopyridine. nih.gov This reaction, typically carried out in a solvent like glacial acetic acid, forms a central pyrido[2,3-b]pyrazine acceptor unit flanked by bromophenyl groups, which can then be further functionalized. nih.gov
Advanced Functionalization Strategies of the Pyrido[2,3-b]pyrazine Core
The bromine atom on the phenyl ring of this compound, as well as other halogenated positions on the core, provides a reactive handle for introducing a wide range of functional groups through cross-coupling reactions. These strategies are essential for fine-tuning the molecule's properties for specific applications.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for forming carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for forming C-C bonds between aryl halides and arylboronic acids. nih.govmdpi.com This reaction is highly effective for the arylation of halogenated pyrido[2,3-b]pyrazines. researchgate.netmdpi.com By reacting this compound or its halogenated analogues with various arylboronic acids, a diverse library of biaryl compounds can be generated. mdpi.com The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base (e.g., K₃PO₄) and a suitable solvent like 1,4-dioxane. mdpi.com Electron-rich boronic acids have been shown to produce good yields in these couplings. mdpi.com
Table 1: Examples of Suzuki-Miyaura Coupling Products from Arylboronic Acids
| Arylboronic Acid Reactant | Resulting Coupled Product Structure | Reference |
|---|---|---|
| Phenylboronic acid | 2-(Biphenyl-4-yl)pyrido[2,3-b]pyrazine | researchgate.net |
| 4-Methoxyphenylboronic acid | 2-(4'-Methoxybiphenyl-4-yl)pyrido[2,3-b]pyrazine | mdpi.com |
Note: This table represents potential products based on established Suzuki-Miyaura reaction methodologies on similar heterocyclic systems.
Palladium-catalyzed amination reactions are crucial for synthesizing arylamines from aryl halides. nih.govsemanticscholar.org This methodology can be applied to this compound to couple various aniline (B41778) derivatives, introducing nitrogen-containing functional groups. The reaction typically involves a palladium catalyst, such as a combination of Pd(OAc)₂ and a phosphine (B1218219) ligand like P(t-Bu)₃, or a pre-formed catalyst like [Pd(μ-Br)(t-Bu₃P)]₂. nih.gov These reactions are effective for coupling both primary and secondary anilines to the aryl bromide. mdpi.comnih.gov
Buchwald–Hartwig C–N Coupling for Donor–Acceptor–Donor (D-A-D) Systems
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and is particularly useful for constructing complex electronic materials. organic-chemistry.org This reaction is employed to synthesize Donor-Acceptor-Donor (D-A-D) molecules where the electron-deficient pyrido[2,3-b]pyrazine core acts as the acceptor (A). nih.gov By coupling electron-donating groups, such as diarylamines or carbazole (B46965) derivatives (donors, D), to halogenated positions of the pyrido[2,3-b]pyrazine system, molecules with intramolecular charge transfer (ICT) properties can be created. nih.gov These D-A-D systems are of great interest for their tunable optoelectronic properties. nih.govnih.gov
Table 2: Donor Amines Used in Buchwald-Hartwig Coupling for D-A-D Systems
| Donor Amine | Resulting D-A-D Structure | Reference |
|---|---|---|
| Diphenylamine | N,N-diphenyl-4-(pyrido[2,3-b]pyrazin-2-yl)aniline | nih.gov |
| Carbazole | 9-(4-(Pyrido[2,3-b]pyrazin-2-yl)phenyl)-9H-carbazole | nih.gov |
Note: This table illustrates the types of donor molecules that can be coupled to a functionalized pyrido[2,3-b]pyrazine core to form D-A-D architectures.
Copper-Catalyzed C-N Bond Formation with Azoles
In addition to palladium catalysis, copper-catalyzed reactions provide an alternative and often complementary route for C-N bond formation. This method is particularly effective for coupling nitrogen-containing heterocycles, such as azoles (e.g., pyrazole, imidazole), to aryl halides. mdpi.comresearchgate.net Research has shown that 8-iodopyrido[2,3-b]pyrazine can be successfully coupled with azoles using a copper catalyst. mdpi.com This reaction expands the range of accessible derivatives, allowing for the introduction of diverse heterocyclic moieties onto the pyrido[2,3-b]pyrazine scaffold. researchgate.net
Direct Substitution Reactions for Diverse Substituent Introduction (e.g., alkylamino, benzylamino, hydrazine (B178648), aryloxy groups)
Direct substitution reactions on a pre-existing pyrido[2,3-b]pyrazine core, particularly one activated by a leaving group, serve as a powerful tool for introducing a variety of substituents. Research has shown that 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine is a versatile substrate for such transformations. mdpi.com This intermediate allows for the direct introduction of nucleophiles, including alkylamino, benzylamino, hydrazine, and aryloxy groups, at the C-8 position. mdpi.com
These nucleophilic aromatic substitution reactions typically proceed under thermal conditions, displacing the iodo group to yield a range of 8-substituted derivatives. For instance, the reaction with benzylamine (B48309) or hydrazine hydrate (B1144303) in a sealed tube at elevated temperatures affords the corresponding 8-benzylamino and 8-hydrazino products. mdpi.com The 8-hydrazino derivative can be further converted into various aryl hydrazones. mdpi.com The introduction of an aryloxy group can be accomplished by heating the iodo-precursor with a corresponding phenol.
The yields and conditions for these substitutions can vary depending on the nucleophile used. Below is a summary of representative transformations starting from 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine.
| Substituent Group | Reagent | Conditions | Yield (%) |
| Benzylamino | Benzylamine | 150 °C, sealed tube | 85 |
| Hydrazino | Hydrazine hydrate | 130 °C, sealed tube | 70 |
| Phenoxy | Phenol | 150 °C, sealed tube | 75 |
| Pyrrolidino | Pyrrolidine | 100 °C, sealed tube | 88 |
This table presents data derived from studies on the reactivity of 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine.
Halogenation via Deprotometalation-Iodination Sequences
A highly effective method for introducing halogens onto the pyrido[2,3-b]pyrazine scaffold is through a deprotometalation-iodination sequence. This regioselective strategy allows for the functionalization of specific positions on the aromatic core that might be inaccessible through other means. mdpi.com The process involves the deprotonation of the substrate with a strong base, typically a lithium amide, in the presence of a metal salt like zinc chloride, to form a more stable organozinc intermediate. This intermediate is then "trapped" by an electrophile, such as iodine, to yield the halogenated product. mdpi.com
For example, 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) can be selectively iodinated at the C-8 position. mdpi.com The reaction is carried out in tetrahydrofuran (THF) using a mixed-metal base system, such as a combination of 2,2,6,6-tetramethylpiperidino-based lithium-zinc reagents (LiTMP/ZnCl₂). mdpi.com This method is particularly useful for substrates that are sensitive to nucleophilic attack, as it avoids the use of harsh organolithium reagents alone. mdpi.com The resulting 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine is a key intermediate for further functionalization via cross-coupling or direct substitution reactions. mdpi.com
| Substrate | Reagents | Product | Yield (%) |
| 2,3-Diphenylpyrido[2,3-b]pyrazine | 1. LiTMP, ZnCl₂·TMEDA 2. Iodine (I₂) | 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | 70 |
| 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | 1. LiTMP, ZnCl₂·TMEDA 2. Iodine (I₂) | 7-Bromo-6-iodo-2,3-diphenylpyrido[2,3-b]pyrazine | 5 |
This table showcases the application of deprotometalation-iodination for halogenating the pyrido[2,3-b]pyrazine core.
Stepwise Synthetic Approaches (e.g., from Nitro-Pyridines)
Stepwise synthesis provides a robust and adaptable route to construct the pyrido[2,3-b]pyrazine ring system from readily available precursors. A common strategy involves building the pyrazine ring onto a pre-functionalized pyridine. One such approach begins with substituted nitropyridines.
A notable example is the synthesis of 3-substituted pyrido[2,3-b]pyrazine derivatives starting from 4-methyl-3-nitropyridin-2-amine. The synthetic sequence is as follows:
Bromination: The starting nitropyridine is first brominated to introduce a handle for future modifications.
Nitro Group Reduction: The nitro group is then reduced to an amine, yielding a 2,3-diaminopyridine derivative. This step is crucial as it furnishes the necessary diamine functionality for the subsequent cyclization.
Cyclization: The resulting diamine is condensed with a 1,2-dicarbonyl compound. For instance, reaction with glyoxylic acid monohydrate leads to the formation of the cyclized pyrido[2,3-b]pyrazin-one ring system.
Chlorination: The hydroxyl group on the pyrazinone ring is subsequently converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This chlorinated intermediate is a versatile precursor for introducing various substituents via coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
This multi-step pathway allows for the systematic construction of the heterocyclic core and provides intermediates that can be readily diversified.
Synthetic Routes to Specific Derivatives (e.g., 2,3-di(1H-2-pyrrolyl)pyrido[2,3-b]pyrazine)
The synthesis of specifically substituted pyrido[2,3-b]pyrazines, such as those bearing heterocyclic groups at the 2- and 3-positions, generally relies on the condensation of a 1,2-dicarbonyl compound with 2,3-diaminopyridine. This is the most fundamental and widely used method for forming the pyrazine ring of the fused system. growingscience.com
To synthesize a derivative like 2,3-di(1H-2-pyrrolyl)pyrido[2,3-b]pyrazine, the key precursor required would be 1,2-di(1H-pyrrol-2-yl)ethane-1,2-dione. The synthesis would proceed via the following proposed pathway:
Preparation of the 1,2-Diketone: The synthesis of the symmetric diketone, 1,2-di(1H-pyrrol-2-yl)ethane-1,2-dione, is the critical first step. This can be achieved through various methods, such as the oxidation of the corresponding 1,2-diol or the acylation of a pyrrole (B145914) derivative followed by oxidation.
Condensation Reaction: The prepared diketone is then condensed with 2,3-diaminopyridine. This reaction is typically carried out by heating the two components in a suitable solvent, such as ethanol or dimethylformamide (DMF), often with acid or base catalysis to facilitate the cyclization and dehydration, leading to the formation of the desired 2,3-di(1H-2-pyrrolyl)pyrido[2,3-b]pyrazine. growingscience.com
This general condensation strategy is highly effective for preparing a wide array of 2,3-disubstituted pyrido[2,3-b]pyrazines by simply varying the structure of the starting 1,2-dicarbonyl compound. growingscience.com
Advanced Spectroscopic and Structural Characterization of 2 4 Bromophenyl Pyrido 2,3 B Pyrazine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their immediate electronic environment.
Proton (¹H) NMR spectroscopy confirms the presence and arrangement of hydrogen atoms within a molecule. For the pyrido[2,3-b]pyrazine (B189457) core, the aromatic protons exhibit characteristic chemical shifts in the downfield region (typically >7.0 ppm) due to the deshielding effects of the aromatic ring currents.
For another analogue, 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine , the protons of the phenyl rings are observed as multiplets between δ 7.32-7.44 ppm and δ 7.64-7.69 ppm. mdpi.com The protons on the pyridine (B92270) portion of the core appear as doublets at δ 8.28 ppm and δ 8.70 ppm. mdpi.com These examples demonstrate the typical chemical shift regions for protons in such structures.
Table 1: Representative ¹H NMR Data for Pyrido[2,3-b]pyrazine Analogues
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Solvent | Reference |
|---|---|---|---|---|
| 7-bromo-2,3-bis(4-bromophenyl)pyrido[2,3-b]pyrazine | Ar-H (Pyrido[2,3-b]pyrazine core) | 9.17 (s, 1H), 8.65 (d, 1H) | CDCl₃ | nih.gov |
| Ar-H (4-Bromophenyl rings) | 7.41-7.55 (m, 8H) | |||
| Residual Solvent | 7.26 (s, 1H) | |||
| 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine | Ar-H (Pyrido[2,3-b]pyrazine core) | 8.70 (d, 1H), 8.28 (d, 1H) | CDCl₃ | mdpi.com |
| Ar-H (Phenyl rings) | 7.64-7.69 (m, 4H), 7.32-7.44 (m, 6H) |
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its hybridization (sp³, sp², sp) and electronic environment. In aromatic and heteroaromatic systems like 2-(4-Bromophenyl)pyrido[2,3-b]pyrazine, carbon signals typically appear in the δ 110–160 ppm range.
For the analogue 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine , the ¹³C NMR spectrum shows a series of signals corresponding to the carbon atoms of the heterocyclic core and the phenyl substituents. mdpi.com The signals for the pyrido[2,3-b]pyrazine core carbons appear at δ 116.1, 135.6, 149.1, 153.6, 155.0, and 157.1 ppm, among others. mdpi.com The carbon atoms of the phenyl rings are observed at δ 128.3, 128.4, 129.7, 129.8, and 130.3 ppm. mdpi.com The quaternary carbons, those not attached to any protons, often show lower intensity signals and can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Table 2: Representative ¹³C NMR Data for a Pyrido[2,3-b]pyrazine Analogue
| Compound | Carbon Environment | Chemical Shift (δ, ppm) | Solvent | Reference |
|---|---|---|---|---|
| 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine | Pyrido[2,3-b]pyrazine Core Carbons | 157.1, 155.0, 153.6, 149.1, 137.6, 136.6, 135.6, 116.1 | CDCl₃ | mdpi.com |
| Phenyl Ring Carbons | 130.3, 129.8, 129.7, 128.4, 128.3 |
The synthesis of substituted pyrido[2,3-b]pyrazines can potentially yield multiple regioisomers. For example, attaching a group to the pyrazine (B50134) ring could result in substitution at the 2- or 3-position. Distinguishing between these isomers is a common challenge that requires advanced, two-dimensional (2D) NMR experiments. Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) correlations between protons and carbons, while NOESY (Nuclear Overhauser Effect Spectroscopy) can identify protons that are close in space. These correlations provide definitive proof of connectivity, allowing for the unambiguous assignment of the correct regioisomeric structure.
In a documented case involving the related compound 2-(4-Fluorophenyl)-3-(4-pyridyl)pyrido[2,3-b]pyrazine , two regioisomers were formed during synthesis. nih.gov While advanced NMR techniques are the standard for such differentiations, the researchers in this instance utilized single-crystal X-ray analysis for the final, unequivocal identification of the isomers. nih.gov This highlights that crystallographic methods serve as a powerful complementary tool when NMR data may be complex or ambiguous.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides a "fingerprint" of the molecule.
For pyrido[2,3-b]pyrazine derivatives, characteristic peaks are expected for aromatic C-H stretching (above 3000 cm⁻¹), aromatic C=C and C=N stretching (in the 1400–1600 cm⁻¹ region), and C-N stretching (around 1350 cm⁻¹). For this compound, a key vibration would be the C-Br stretch, which typically appears in the lower frequency region of the spectrum.
In the analogue 7-bromo-2,3-bis(4-bromophenyl)pyrido[2,3-b]pyrazine , the FT-IR spectrum shows characteristic aromatic C-H stretching at 3030 and 2922 cm⁻¹. nih.gov Aromatic C=C stretching vibrations are observed at 1585 and 1486 cm⁻¹, while the C-N stretch is found at 1325 cm⁻¹. nih.gov Crucially, the presence of the bromine substituents is confirmed by a C-Br vibrational band at 817 cm⁻¹. nih.gov Similarly, the FT-IR spectrum for 2,3-bis(4-bromophenyl)pyrido(3,4-b)pyrazine , a regioisomeric analogue, displays these characteristic aromatic and heteroaromatic vibrations. researchgate.net
Table 3: Key FT-IR Vibrational Frequencies for a Pyrido[2,3-b]pyrazine Analogue
| Compound | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| 7-bromo-2,3-bis(4-bromophenyl)pyrido[2,3-b]pyrazine | Aromatic C-H Stretch | 3030, 2922 | nih.gov |
| Aromatic C=C Stretch | 1585, 1486 | ||
| C-N Stretch | 1325 | ||
| Aromatic C-H Bend | 1062 | ||
| C-Br Vibration | 817 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV and visible light. For conjugated systems like this compound, the spectrum is characterized by absorptions corresponding to π-π* and n-π* transitions.
Studies on various pyrido[2,3-b]pyrazine derivatives show that the core skeleton gives rise to absorptions between 358–399 nm, which are attributed to a combination of n–π* and π–π* transitions. nih.gov The introduction of electron-donating or -withdrawing groups can lead to additional absorption bands at longer wavelengths (e.g., 412–476 nm), which are indicative of intramolecular charge transfer (ICT) from the donor to the acceptor (the pyrido[2,3-b]pyrazine core). nih.gov The exact position of the maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are sensitive to the specific substituents and the solvent used. For the parent pyrazine molecule, characteristic absorption bands are observed around 260 nm and 320 nm. nist.gov
Table 4: Representative UV-Vis Absorption Data for Pyrido[2,3-b]pyrazine Systems
| Compound System | Transition Type | Absorption Maxima (λₘₐₓ, nm) | Molar Absorptivity (log ε, M⁻¹cm⁻¹) | Reference |
|---|---|---|---|---|
| Substituted Pyrido[2,3-b]pyrazines | n–π* and π–π* (Core) | ~358–399 | 4.32–4.88 | nih.gov |
| Intramolecular Charge Transfer (ICT) | ~412–476 | 3.49–4.83 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion (M⁺) is measured. High-Resolution Mass Spectrometry (HRMS) measures this value with extremely high precision (typically to four decimal places), which allows for the determination of the exact molecular formula.
For this compound, a key feature in the mass spectrum would be the isotopic pattern of the molecular ion. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) and the (M+2)⁺ peak would have nearly equal intensity, providing a clear signature for the presence of a single bromine atom.
HRMS analysis of a related compound containing a 4-bromophenyl group, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione , found an experimental mass of [M+H]⁺ at m/z 570.07309, which was in excellent agreement with the theoretical mass of 570.07300 for the formula C₂₆H₂₅BrClN₅OS. mdpi.com Similarly, the analogue 7-bromo-2,3-bis(4-bromophenyl)pyrido[2,3-b]pyrazine , which contains three bromine atoms, was analyzed by MALDI-TOF mass spectrometry, showing a found mass of 519.60, consistent with the calculated mass for C₁₉H₁₀Br₃N₃. nih.gov These examples underscore the power of HRMS in confirming molecular formulas with high confidence.
Single-Crystal X-ray Diffraction Crystallography for Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional atomic arrangement of a molecule in its crystalline state. This analysis provides critical data on bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. Furthermore, it reveals how individual molecules pack together in the crystal lattice, governed by a network of non-covalent intermolecular interactions. While the specific crystal structure of this compound is not extensively detailed in the available literature, a comprehensive understanding of its likely structural characteristics can be inferred from the crystallographic analysis of closely related analogues.
Conformation and Dihedral Angles of Substituents
A crucial geometric parameter is the dihedral angle between the plane of the pyridopyrazine core and its aryl substituents. This twist is critical as it can inhibit excessive π-π stacking in the solid state, a phenomenon often linked to aggregation-caused quenching (ACQ) of fluorescence. rsc.org In non-planar or twisted molecules, this steric hindrance can lead to desirable photophysical properties like aggregation-induced emission (AIE). rsc.org
Analysis of various analogues reveals that significant dihedral angles are a common feature. In 2-(4-fluorophenyl)-3-(pyridin-4-yl)pyrido[2,3-b]pyrazine, the pyridopyrazine system forms a dihedral angle of 45.51 (7)° with the attached 4-fluorophenyl ring. nih.gov Similarly, in 4'-(4-bromophenyl)-2,2':6',2"-terpyridine, the angle between the central pyridine ring and the 4-bromophenyl substituent is 22.83°. researchgate.net In another related compound, N-(4-Bromophenyl)pyrazine-2-carboxamide, the dihedral angle between the pyrazine and benzene (B151609) rings is 10.2 (3)°. nih.gov These data collectively suggest that the 4-bromophenyl group in this compound is likely twisted out of the plane of the heterocyclic core.
| Compound Analogue | Substituent Ring | Core Ring System | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 2-(4-Fluorophenyl)-3-(pyridin-4-yl)pyrido[2,3-b]pyrazine | 4-Fluorophenyl | Pyridopyrazine | 45.51 (7) | nih.gov |
| 7-Bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | Thienyl Ring 1 | Pyridopyrazine | 33.29 (11) | nih.gov |
| 7-Bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | Thienyl Ring 2 | Pyridopyrazine | 19.84 (9) | nih.gov |
| 4'-(4-Bromophenyl)-2,2':6',2"-terpyridine | 4-Bromophenyl | Central Pyridine | 22.83 | researchgate.net |
| N-(4-Bromophenyl)pyrazine-2-carboxamide | Bromophenyl | Pyrazine | 10.2 (3) | nih.gov |
Analysis of Intermolecular Interactions (e.g., C-H···Br, C-H···N)
The crystal packing of these molecules is directed by a variety of weak intermolecular forces, including hydrogen bonds and halogen bonds. The presence of bromine and nitrogen atoms in this compound makes it a candidate for participating in specific, directional interactions such as C-H···Br and C-H···N.
In the crystal structure of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, molecules are linked by a series of these interactions to form layers. nih.gov The bromine atom engages in C-H···Br contacts with hydrogen atoms on neighboring molecules at distances of 3.005 Å and 3.049 Å. nih.gov Concurrently, a pyridopyrazine nitrogen atom (N1) acts as an acceptor for a C-H···N interaction with a thienyl-ring hydrogen at a distance of 2.645 Å. nih.gov
The utility of the bromophenyl group in forming directional non-covalent bonds is further exemplified by the structure of N-(4-Bromophenyl)pyrazine-2-carboxamide. In this crystal, supramolecular chains are linked into double layers via N···Br halogen bonds, with a measured N···Br distance of 3.207 (5) Å. nih.govresearchgate.net Additionally, C—Br···π interactions are observed, where the bromine atom interacts with the centroid of a neighboring pyrazine ring at a distance of 3.446 (3) Å. nih.govresearchgate.net These specific interactions are crucial in dictating the final solid-state architecture and can influence the material's bulk properties.
| Interaction Type | Participating Atoms/Groups | Distance (Å) | Compound Analogue | Reference |
|---|---|---|---|---|
| C-H···Br | C-H and Bromine | 3.005 | 7-Bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | nih.gov |
| C-H···Br | C-H and Bromine | 3.049 | 7-Bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | nih.gov |
| C-H···N | C-H and Pyridopyrazine Nitrogen | 2.645 | 7-Bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | nih.gov |
| N···Br (Halogen Bond) | Pyrazine Nitrogen and Bromine | 3.207 (5) | N-(4-Bromophenyl)pyrazine-2-carboxamide | nih.govresearchgate.net |
| C-Br···π | Bromine and Pyrazine Ring | 3.446 (3) | N-(4-Bromophenyl)pyrazine-2-carboxamide | nih.govresearchgate.net |
Characterization of Aggregated States (e.g., DLS and FEG-SEM for AIE systems)
Certain pyrido[2,3-b]pyrazine derivatives exhibit aggregation-induced emission (AIE), a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. rsc.orgresearchgate.net This property is the opposite of the more common ACQ effect and is highly desirable for applications in solid-state electronics and sensors. The AIE effect in these systems is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which closes non-radiative decay channels and promotes luminescence. rsc.orgosi.lv
The formation and characteristics of these emissive aggregates are commonly studied by inducing aggregation in a mixture of a good solvent and a poor solvent, such as tetrahydrofuran (B95107) (THF) and water. rsc.org Dynamic Light Scattering (DLS) and Field Emission Gun Scanning Electron Microscopy (FEG-SEM) are powerful techniques used to characterize the size and morphology of the resulting nanoparticles.
Studies on a series of donor-acceptor-donor molecules with a pyrido[2,3-b]pyrazine core have demonstrated their AIE activity and the formation of nanoparticles, which was confirmed by DLS and FEG-SEM analysis. rsc.org DLS measurements on aggregates formed in THF/H₂O mixtures revealed the presence of nanoparticles with varying hydrodynamic diameters, suggesting size-dependent emission behavior. rsc.org
| Compound Analogue | Water Fraction (fₒ) in THF/H₂O | Hydrodynamic Average Size (nm) | Reference |
|---|---|---|---|
| Analogue 2 | 70-90% | 132, 327, 328 | rsc.org |
| Analogue 3 | 70-90% | 102, 165, 290 | rsc.org |
| Analogue 7 | 70-90% | 127, 156, 266 | rsc.org |
FEG-SEM imaging provides direct visual evidence of the aggregate morphology. For one AIE-active pyridopyrazine derivative (analogue 7), nanoparticles formed in a 70% water fraction of a THF-H₂O mixture showed a distinct circular morphology. rsc.org The mean diameter of these spherical nanoparticles was measured to be in the range of 24–35 nm. rsc.org This detailed characterization of the aggregated state is vital for understanding the mechanism of AIE and for optimizing the performance of these materials in solid-state applications.
Computational and Theoretical Investigations of 2 4 Bromophenyl Pyrido 2,3 B Pyrazine and Analogues
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of heterocyclic compounds, including pyrido[2,3-b]pyrazine (B189457) derivatives. nih.govresearchgate.net Quantum chemical analyses are frequently performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netnih.gov These calculations provide valuable insights into the ground state properties of molecules, elucidating aspects of their geometry, stability, and reactivity. researchgate.net
The first step in computational analysis involves geometry optimization, a process where the molecule's structure is adjusted to find the minimum energy conformation. For pyrido[2,3-b]pyrazine analogues, DFT calculations are used to determine key geometrical parameters like bond lengths and bond angles. researchgate.net X-ray crystallography studies of related compounds, such as 3-(4-fluorophenyl)-2-(pyridin-4-yl)pyrido[2,3-b]pyrazine, reveal that the constituent rings are not coplanar. nih.gov In this analogue, the pyridopyrazine ring system forms significant dihedral angles with the attached phenyl and pyridine (B92270) rings, indicating a twisted molecular structure. nih.gov For instance, the dihedral angle between the pyridopyrazine ring and the 4-fluorophenyl ring is 34.67 (7)°, while it is 52.24 (7)° with the pyridine ring. nih.gov Similarly, studies on N-(4-Bromophenyl)pyrazine-2-carboxamide show that the dihedral angle between the pyrazine (B50134) and benzene (B151609) rings is 10.2 (3)°. researchgate.net This non-planar geometry is a common feature in such multi-ring systems and influences the molecule's electronic properties and crystal packing.
Table 1: Representative Optimized Geometrical Parameters for a Pyrido[2,3-b]pyrazine Analogue
| Parameter | Bond | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C-Br | 1.918 |
| C=N (pyrazine) | 1.335 | |
| C-C (phenyl) | 1.395 | |
| N-H | 1.081 | |
| Bond Angle | C-C-Br | 119.5 |
| C-N-C (pyrazine) | 117.0 | |
| C-C-C (phenyl) | 120.0 |
Note: Data are representative values sourced from DFT studies on analogous bromophenyl and heterocyclic compounds. researchgate.net
Vibrational analysis through DFT calculations is a crucial method for understanding the dynamic properties of molecules. By calculating harmonic vibrational frequencies, it is possible to predict infrared (IR) and Raman spectra. researchgate.net These theoretical spectra can then be compared with experimental data obtained from techniques like FT-IR and FT-Raman spectroscopy, allowing for a detailed assignment of vibrational modes to specific molecular motions (e.g., stretching, bending). researchgate.net For complex heterocyclic systems, this correlation helps to confirm the molecular structure and interpret the experimental spectra. researchgate.netresearchgate.net For example, in studies of related bromophenyl-containing heterocycles, DFT calculations have successfully assigned characteristic peaks, such as the N-H stretching vibrations around 3337 cm⁻¹, aromatic C-H stretching near 2920 cm⁻¹, and C=N stretching frequencies around 1680 cm⁻¹. researchgate.net The good agreement typically observed between the calculated and experimental wavenumbers validates the accuracy of the optimized geometry and the chosen computational method. researchgate.net
Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Benzodiazepine Analogue
| Assignment | Experimental FT-IR | Calculated (B3LYP/6-311++G(d,p)) |
|---|---|---|
| N-H stretch | 3337 | 3345 |
| Ar-H stretch | 2920 | 2928 |
| C=N stretch | 1680 | 1675 |
| Ar-Br stretch | 685 | 690 |
Note: Data adapted from a study on 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine. researchgate.net
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic transitions of a molecule. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.govresearchgate.net DFT calculations are routinely used to compute the energies of the HOMO, LUMO, and the resulting Egap. For a series of novel pyrido[2,3-b]pyrazine derivatives, DFT computations at the B3LYP/6-31G(d,p) level have been performed to analyze their FMOs. nih.govrsc.org These studies show that substitutions on the core structure can significantly alter the energy gap, thereby tuning the molecule's electronic properties. nih.gov
Table 3: Calculated FMO Energies and Energy Gap for Pyrido[2,3-b]pyrazine Analogues (eV)
| Compound | E(HOMO) | E(LUMO) | Egap (HOMO-LUMO) |
|---|---|---|---|
| Analogue 1 | -5.989 | -2.204 | 3.785 |
| Analogue 2 | -6.012 | -2.311 | 3.701 |
| Analogue 3 | -5.876 | -2.215 | 3.661 |
| Analogue 4 | -5.698 | -2.254 | 3.444 |
Note: Data adapted from a study on novel pyrido[2,3-b]pyrazin based heterocyclic compounds. nih.govrsc.org
Molecular Electrostatic Potential (MESP) surface mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MESP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative electrostatic potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor regions), prone to nucleophilic attack. Green areas represent neutral potential. For complex aromatic and heterocyclic systems, MESP analysis helps identify the most likely sites for intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions. researchgate.net
Based on the energies of the frontier molecular orbitals, several global reactivity parameters (GRPs) can be calculated to quantify a molecule's chemical reactivity and stability. These parameters, derived from conceptual DFT, include ionization potential (I), electron affinity (A), chemical potential (μ), electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.netresearchgate.netdergipark.org.tr
Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is directly related to the HOMO-LUMO gap (η ≈ Egap/2). Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.govrsc.org
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.
Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. researchgate.net
For pyrido[2,3-b]pyrazine analogues, GRPs have been correlated with their energy gap values. For example, a compound with a lower Egap was found to have a smaller hardness value and a greater softness value, indicating higher reactivity. nih.govrsc.org
Table 4: Global Reactivity Parameters (eV) for a Pyrido[2,3-b]pyrazine Analogue with a Low Energy Gap
| Parameter | Formula | Calculated Value |
|---|---|---|
| E(HOMO) | - | -5.698 |
| E(LUMO) | - | -2.254 |
| Ionization Potential (I) | -E(HOMO) | 5.698 |
| Electron Affinity (A) | -E(LUMO) | 2.254 |
| Energy Gap (Egap) | I - A | 3.444 |
| Hardness (η) | (I - A) / 2 | 1.722 |
| Softness (S) | 1 / η | 0.290 |
| Chemical Potential (μ) | -(I + A) / 2 | -3.976 |
| Electrophilicity Index (ω) | μ² / (2η) | 4.589 |
Note: Data adapted from a study on novel pyrido[2,3-b]pyrazin based heterocyclic compounds. nih.govrsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) serves as a powerful computational tool for exploring the properties of electronically excited states. rsc.orgresearchgate.net This theoretical framework is instrumental in predicting and understanding the optical and electronic behavior of molecules, such as 2-(4-Bromophenyl)pyrido[2,3-b]pyrazine and its analogues. rsc.org By applying TD-DFT methods, researchers can simulate various spectroscopic properties and gain insights into the nature of electronic transitions within these complex heterocyclic systems. researchgate.net
Theoretical prediction of UV-Visible absorption spectra using TD-DFT provides valuable information about the electronic transitions of a molecule. chemrxiv.orgnih.gov For pyrido[2,3-b]pyrazine derivatives, these calculations can determine the absorption wavelengths (λmax) and oscillator strengths, which correspond to the probability of a particular electronic transition. rsc.org
In a study of various donor-acceptor-donor (D-A-D) molecules based on a pyrido[2,3-b]pyrazine core, TD-DFT calculations were performed to simulate their absorption spectra in different solvents and in the gas phase. rsc.org The results indicated that the long-wavelength transitions, which are of significant interest, primarily originate from HOMO → LUMO or HOMO-2 → LUMO electronic transitions. These transitions are characteristic of intramolecular charge transfer (ICT) from the electron-donating groups to the electron-accepting pyrido[2,3-b]pyrazine backbone. rsc.org The simulated spectra showed variations in the absorption maxima with changing solvent polarity, which aligns with experimental observations and suggests a change in the dipole moment in the ground electronic state due to the solvent. rsc.org It is worth noting that self-interaction errors in TD-DFT can sometimes lead to red-shifted theoretical absorption transitions compared to experimental data. rsc.org
| Compound | Experimental λmax (nm) | Theoretical λmax (nm) | Oscillator Strength (f) | Major Transition Contribution |
| Derivative 1 | 412 | Varies with solvent | - | HOMO → LUMO |
| Derivative 2 | 485 | Varies with solvent | - | HOMO-2 → LUMO |
This table is illustrative and based on findings for a series of pyrido[2,3-b]pyrazine derivatives. Specific values for this compound were not detailed in the provided search results.
The energy difference between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is a critical parameter, particularly for applications in organic light-emitting diodes (OLEDs) and photodynamic therapy. TD-DFT is a common method for calculating these energy differences.
For a series of pyrido[2,3-b]pyrazine-based D-A-D molecules, the calculated ΔEST values were found to be small, ranging from 0.01 to 0.23 eV. rsc.org A small ΔEST is indicative of efficient intersystem crossing, a process that is important for the performance of certain optoelectronic materials. This computational analysis, alongside investigations into the twisted molecular conformation, helps to establish a relationship between the geometrical structure and the optoelectronic properties of these dyes. rsc.org Generally, extending the conjugation in a molecular system leads to a decrease in the excited state energy. stfc.ac.uk
Theoretical Prediction of Nonlinear Optical (NLO) Properties
Theoretical calculations are crucial for predicting and understanding the nonlinear optical (NLO) properties of materials, which are important for applications in photonics and optoelectronics. nih.gov Pyrido[2,3-b]pyrazine derivatives have been identified as promising candidates for NLO applications. nih.govrsc.org
The dipole moment (μ) is a measure of the charge distribution within a molecule and is a key factor influencing its NLO properties. DFT calculations are frequently employed to determine the dipole moment of molecules like this compound and its analogues. nih.govmdpi.com For a series of novel pyrido[2,3-b]pyrazine based heterocyclic compounds, the dipole moments were calculated to evaluate their potential for NLO applications. nih.gov An increase in the dipole moment upon photoabsorption can indicate a significant change in the electronic distribution, which is often associated with NLO activity. researchgate.net
The polarizability (α) and hyperpolarizability (β and γ) are fundamental parameters that quantify the NLO response of a molecule. DFT calculations are a standard method for computing these values. nih.govmdpi.com
In a study on novel pyrido[2,3-b]pyrazine based heterocyclic compounds, the average polarizability (<α>), first hyperpolarizability (βtot), and second hyperpolarizability (<γ>) were calculated. nih.govrsc.org One of the synthesized compounds exhibited high <α>, βtot, and <γ> values of 3.90 × 10⁻²³ esu, 15.6 × 10⁻³⁰ esu, and 6.63 × 10⁻³⁵ esu, respectively. nih.govrsc.org Such high NLO response highlights the significant potential of pyrido[2,3-b]pyrazine based compounds for technological applications in NLO. nih.govrsc.org The presence of both electron-donating and electron-accepting substituents in a molecule can lead to interesting spectral and optical properties due to intramolecular charge transfer (ICT), which can enhance NLO characteristics. nih.gov
| NLO Property | Calculated Value (esu) |
| Average Polarizability (<α>) | 3.90 × 10⁻²³ |
| First Hyperpolarizability (βtot) | 15.6 × 10⁻³⁰ |
| Second Hyperpolarizability (<γ>) | 6.63 × 10⁻³⁵ |
This table presents the highest values observed in a study of pyrido[2,3-b]pyrazine derivatives, indicating the potential of this class of compounds. nih.govrsc.org
Computational Modeling of Chemical Reactivity and Stability
DFT calculations are widely used to predict the structural parameters, electronic properties, chemical reactivity, and stability of novel compounds. nih.gov For this compound and its analogues, computational modeling provides insights into their behavior.
Global reactivity parameters, such as chemical hardness (η) and softness (σ), can be correlated with the HOMO-LUMO energy gap (Egap). rsc.org For instance, a compound with a lower Egap of 3.444 eV was found to have a smaller hardness value (1.722 eV) and a greater softness value (0.290 eV⁻¹). rsc.org A smaller energy gap generally indicates that the molecule can be easily polarized, which is often associated with significant NLO properties. nih.gov The optimized molecular geometry, vibrational spectra, and various thermochemical properties can also be computed to provide a comprehensive understanding of the molecule's characteristics. researchgate.net
Advanced Material Science Applications of Pyrido 2,3 B Pyrazine Derivatives
Organic Electronic Materials
The unique electronic properties of the pyrido[2,3-b]pyrazine (B189457) core, characterized by its electron-accepting nature, make its derivatives promising candidates for use in organic electronic devices. The presence of the bromine atom on the phenyl substituent provides a site for further chemical modification, allowing for the fine-tuning of material properties.
Electroluminescent Properties
Derivatives of the pyrido[2,3-b]pyrazine scaffold have been investigated for their electroluminescent properties, which are crucial for applications in organic light-emitting diodes (OLEDs). The inherent electron-deficient nature of the pyrido[2,3-b]pyrazine system facilitates the injection and transport of electrons, a key requirement for efficient electroluminescence. While specific electroluminescence data for 2-(4-Bromophenyl)pyrido[2,3-b]pyrazine is not extensively documented in dedicated studies, the general class of materials exhibits tunable emission colors and high thermal stability, suggesting that this compound could serve as a valuable component or precursor for electroluminescent materials.
Organic Semiconductor Applications
Organic semiconductors are the cornerstone of modern organic electronics, finding use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is heavily reliant on the charge-transport characteristics of the semiconductor used. The pyrido[2,3-b]pyrazine core is known to impart good electron mobility (μe) due to its electron-accepting character. The planarity and potential for π-π stacking in the solid state are critical for efficient charge transport. The 4-bromophenyl substituent can influence the molecular packing in the solid state, which in turn affects the semiconductor performance. The development of novel organic semiconductor materials is an active area of research, with a focus on enhancing charge carrier mobility and stability.
Ambipolar Material Design
Ambipolar materials, which can transport both electrons and holes, are highly desirable for the fabrication of simplified and more efficient organic electronic circuits, such as complementary logic circuits. The design of ambipolar materials often involves the combination of electron-donating and electron-accepting moieties within the same molecule. The pyrido[2,3-b]pyrazine core acts as a strong electron acceptor. By strategically functionalizing the this compound molecule with electron-donating groups, it is possible to create materials with balanced hole and electron transport capabilities. The bromine atom serves as a convenient handle for introducing such donor groups through various cross-coupling reactions, providing a versatile platform for the design of new ambipolar semiconductors.
Photophysical Properties and Optical Materials
The interaction of light with organic molecules is central to their application in optical materials. The photophysical properties of this compound are governed by its electronic structure, which can be modulated by its chemical environment.
Intramolecular Charge Transfer (ICT) Characteristics
Intramolecular charge transfer (ICT) is a phenomenon that occurs in molecules containing both electron-donating (D) and electron-accepting (A) parts, linked by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a highly polarized excited state. This process is fundamental to the operation of many nonlinear optical materials and fluorescent sensors. The pyrido[2,3-b]pyrazine moiety is a potent electron acceptor. When combined with an appropriate electron donor, the resulting D-A molecule can exhibit strong ICT characteristics. The 4-bromophenyl group itself is not a strong donor, but its presence allows for the future attachment of donor groups to create molecules with pronounced ICT character.
Solvatochromic Behavior
Aggregation-Induced Emission (AIE) Phenomena and Nanoparticle Formation
While specific studies on the aggregation-induced emission (AIE) properties of this compound are not extensively documented, the broader class of pyrido[2,3-b]pyrazine derivatives has shown significant promise in this area. AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
In donor-acceptor-donor (D-A-D) molecules featuring a pyrido[2,3-b]pyrazine acceptor core, the tuning of donor amines has been shown to influence AIE characteristics. The formation of nanoparticles in solvent mixtures with high water fractions (fw) can lead to a significant enhancement of emission intensity. This process is crucial for the development of solid-state emissive materials for applications in organic electronics. The non-planar or twisted conformation of these D-A molecules can overcome the common issue of aggregation-caused quenching (ACQ) by favoring the AIE mechanism. Dynamic light scattering (DLS) and scanning electron microscopy (SEM) are key techniques used to confirm the formation and size of these emissive nanoparticles.
Table 1: Aggregation-Induced Emission Properties of Related Pyrido[2,3-b]pyrazine Derivatives
| Derivative Type | Key Structural Feature | Observed Phenomenon | Technique |
| D-A-D Molecule | Pyrido[2,3-b]pyrazine acceptor | Aggregation-Induced Emission | DLS, SEM |
| D-A-D Molecule | Tunable donor amines | Nanoparticle formation in THF/H₂O | DLS, SEM |
Chemosensor Development
The development of chemosensors for the detection of specific ions and biomolecules is a critical area of research. The pyrido[2,3-b]pyrazine scaffold, due to its nitrogen-rich structure and responsive fluorescence properties, is an excellent candidate for the design of such sensors.
Colorimetric and Fluorescent Sensing Probes for Ion Detection (e.g., F⁻, Sn²⁺, Al³⁺)
Derivatives of pyrazine (B50134) have been successfully employed as "turn-on" fluorescent sensors for the highly selective and sensitive detection of various metal ions. For instance, pyrazine-based sensors have demonstrated a large enhancement in fluorescence emission intensity in the presence of Al³⁺. This enhancement is often attributed to the chelation-enhanced fluorescence (CHEF) phenomenon upon complexation of the sensor with the metal ion.
While direct studies on this compound as an ion sensor are limited, related structures have shown promise. For example, diarylethene chemosensors based on a pyrido[2,3-b]pyrazine unit have exhibited colorimetric responses towards Hg²⁺ and subsequently Sn²⁺. The fluorescence of these systems can be significantly quenched upon complexation with a primary ion, which can then be modulated by the introduction of a secondary ion, leading to a fluorescence enhancement. This demonstrates the potential for developing ratiometric and sequential ion sensors based on the pyrido[2,3-b]pyrazine core. The sensing mechanism often involves intramolecular charge transfer (ICT), which is perturbed upon ion binding.
Electrochemical Biosensing Applications (e.g., DNA Electrochemical Sensing Mechanisms)
Pyrido[2,3-b]pyrazine derivatives have been identified as promising candidates for the development of electrochemical DNA biosensors. nih.gov These sensors utilize DNA as a recognition element to detect specific analytes. nih.gov The fundamental principle involves the interaction between the synthesized compound and DNA, which can be monitored electrochemically. nih.gov
A typical DNA electrochemical biosensor consists of a conductive material, such as a glassy carbon electrode, coated with a layer of DNA. nih.gov When a pyrido[2,3-b]pyrazine derivative interacts with the DNA on the sensor surface, it can cause a measurable change in the electrical properties of the sensor, such as current or potential. nih.gov This change can be used to determine the presence and concentration of the target DNA. Cyclic voltammetry (CV) is a commonly used technique for these studies, as it is highly sensitive to small changes in DNA concentration. nih.gov While specific studies detailing the use of this compound in this application are not yet prevalent, the general applicability of the pyrido[2,3-b]pyrazine scaffold suggests its potential in this area. nih.gov
Ligand Design in Coordination Chemistry
The nitrogen atoms within the pyrido[2,3-b]pyrazine ring system make it an excellent ligand for coordinating with metal ions. The resulting metal complexes can exhibit interesting photophysical, electrochemical, and catalytic properties.
Metal Complexation Studies (e.g., Rhenium(I) and Rhodium(II) Complexes)
Pyrido[2,3-b]pyrazine-derived ligands have been successfully used in the synthesis of Rhenium(I) complexes. Reaction of these ligands with {ReBr(CO)₅} can yield complexes with the general formula fac-{ReBr(CO)₃(L)}. researchgate.net X-ray crystallography has shown that these ligands can coordinate to the Rhenium(I) center in a bidentate fashion. researchgate.net These complexes often exhibit absorption in the visible region and can display solid-state emission, which is likely to have significant metal-to-ligand charge transfer (³MLCT) character. researchgate.net
The parent pyrido[2,3-b]pyrazine ligand has also been shown to react with Rhodium(II) complexes, such as [Rh₂(form)₂(O₂CCF₃)₂(H₂O)₂], to form "lantern" type structures. researchgate.net In these complexes, the two nitrogen ligands coordinate to the equatorial positions of the dirhodium unit. researchgate.net While these studies have not specifically included this compound, they lay the groundwork for exploring its coordination chemistry with these and other transition metals.
Table 2: Metal Complexation with Pyrido[2,3-b]pyrazine Ligands
| Metal Ion | Ligand Type | Complex Formula/Structure | Key Finding |
| Rhenium(I) | Pyrido[2,3-b]pyrazine derivative | fac-{ReBr(CO)₃(L)} | Bidentate coordination, solid-state emission researchgate.net |
| Rhodium(II) | Pyrido[2,3-b]pyrazine | "Lantern" type structure | Equatorial coordination to dirhodium unit researchgate.net |
Supramolecular Chemistry and Host-Guest Interactions
The principles of supramolecular chemistry, which involve non-covalent interactions, are crucial in understanding the solid-state packing and potential host-guest chemistry of this compound. While direct crystal engineering studies on this specific compound are not widely available, insights can be drawn from related structures.
For instance, the crystal structure of N-(4-bromophenyl)pyrazine-2-carboxamide reveals the formation of supramolecular chains through C—H···O contacts. These chains are further linked into double layers via N···Br halogen bonds and C—Br···π interactions. The layers then stack through weak π–π interactions. These types of interactions are likely to play a significant role in the solid-state architecture of this compound and could be exploited in the design of novel host-guest systems. The pyrazine unit itself has been utilized in the construction of molecular squares capable of hosting guest molecules, with binding often monitored by changes in luminescence. nih.gov
Corrosion Inhibition Applications
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the corrosion inhibition properties of This compound . While the broader class of pyrido[2,3-b]pyrazine derivatives has been investigated for applications in corrosion science, detailed studies and empirical data for the 2-(4-Bromophenyl) substituted variant are not present in the available research.
Investigations into structurally similar compounds, such as other substituted pyrido[2,3-b]pyrazines, have demonstrated potential for corrosion inhibition on metal surfaces, particularly mild steel in acidic environments. researchgate.netderpharmachemica.comresearchgate.netresearchgate.net This inhibitory action is generally attributed to the adsorption of the organic molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. derpharmachemica.comresearchgate.netresearchgate.net The mechanism of this adsorption often involves the heteroatoms (nitrogen) and the π-electrons of the aromatic rings present in the molecular structure. derpharmachemica.com
Researchers have employed various electrochemical techniques to evaluate the effectiveness of these related compounds, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), alongside weight loss measurements. researchgate.netderpharmachemica.comresearchgate.netresearchgate.net These studies have shown that the inhibition efficiency of pyrido[2,3-b]pyrazine derivatives can be concentration-dependent, with higher concentrations typically providing greater protection. researchgate.netresearchgate.netresearchgate.net Furthermore, the adsorption of these molecules has been found to follow established models such as the Langmuir adsorption isotherm. researchgate.netderpharmachemica.comresearchgate.net
For instance, studies on certain derivatives have reported high inhibition efficiencies, in some cases exceeding 90%, at optimized concentrations. researchgate.netresearchgate.net These findings underscore the potential of the pyrido[2,3-b]pyrazine scaffold as a foundation for effective corrosion inhibitors.
However, it is crucial to reiterate that these findings pertain to other derivatives within the pyrido[2,3-b]pyrazine family. Without direct experimental data for This compound , any discussion of its specific performance, including detailed research findings or data tables on its inhibition efficiency, electrochemical parameters, or adsorption characteristics, would be speculative. The influence of the 2-(4-Bromophenyl) substituent on the electronic structure and, consequently, on the adsorption and inhibition properties, remains uninvestigated in the public domain. Therefore, no specific data tables or detailed research findings for "this compound" can be provided.
Future Directions and Emerging Research Avenues for 2 4 Bromophenyl Pyrido 2,3 B Pyrazine Research
Development of Novel and Sustainable Synthetic Methodologies
While established methods for the synthesis of pyridopyrazines exist, the future of chemical synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. For 2-(4-Bromophenyl)pyrido[2,3-b]pyrazine and its derivatives, research should focus on green chemistry principles.
Future synthetic strategies could include:
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the target compound can significantly reduce waste, time, and energy consumption. Recent studies have demonstrated the successful use of MCRs for synthesizing other pyrido[2,3-b]pyrazine (B189457) derivatives. nih.govrsc.org
Sustainable Catalysis: Exploring the use of nanocatalysts or heterogeneous catalysts can facilitate easier separation and recycling of the catalyst, minimizing waste. researchgate.net The use of water as a solvent in cyclocondensation reactions to produce related heterocycles has shown promise and could be adapted. researchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for the pyridopyrazine core would be a significant step towards industrial-scale production with a reduced environmental footprint.
C-H Activation: Direct arylation techniques via C-H bond activation could provide a more atom-economical alternative to traditional cross-coupling reactions for introducing the 4-bromophenyl group or other substituents, avoiding the need for pre-functionalized starting materials.
| Methodology | Key Advantages | Future Research Focus | Potential Impact |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, operational simplicity. nih.govrsc.org | Discovery of new MCRs for diverse functionalization. | Rapid library synthesis for screening. |
| Green Catalysis | Use of recyclable catalysts (e.g., nanocatalysts), aqueous reaction media. researchgate.net | Development of highly active and selective green catalysts. | Reduced environmental impact and cost. |
| Flow Chemistry | Enhanced safety, scalability, precise control of reaction parameters. | Optimization of flow reactors for continuous production. | Facilitation of large-scale, on-demand synthesis. |
| C-H Activation | High atom economy, avoids pre-functionalization of substrates. | Design of selective catalysts for direct C-H arylation. | More efficient and sustainable synthetic routes. |
Exploration of Advanced Spectroscopic Probes and Imaging Techniques
Spectroscopic probes are invaluable tools for visualizing and quantifying biological molecules and processes. cas.cnnih.gov The inherent photophysical properties of the pyrido[2,3-b]pyrazine scaffold, which can be fine-tuned through chemical modification, make it a promising candidate for the development of novel probes.
Emerging research avenues include:
Fluorescent Probes for Bio-imaging: The compound's core structure can be functionalized to create fluorescent probes that target specific analytes, enzymes, or cellular organelles. Future work could focus on designing derivatives that exhibit changes in their fluorescence (e.g., intensity, wavelength, or lifetime) upon binding to a target, enabling real-time imaging in living cells. cas.cn
Sensors for Reactive Oxygen Species (ROS): Given the importance of ROS in various pathological conditions, developing selective probes for their detection is crucial. nih.gov The electron-deficient nature of the pyridopyrazine ring could be exploited to react selectively with specific ROS, leading to a measurable optical response.
Two-Photon Microscopy (TPM) Probes: Designing derivatives with large two-photon absorption cross-sections would enable their use in TPM, which allows for deeper tissue imaging with reduced phototoxicity.
Expansion of Computational Modeling for Complex Material Systems
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting the properties of molecules and materials. researchgate.net DFT has already been employed to investigate the electronic and nonlinear optical (NLO) properties of some pyrido[2,3-b]pyrazine derivatives. nih.govrsc.orgresearchgate.net The next frontier is to expand these models to more complex scenarios.
Future computational work should aim to:
Model Intermolecular Interactions: Simulate the aggregation behavior and solid-state packing of this compound derivatives to predict their properties in thin films and crystals, which is crucial for applications in organic electronics.
Simulate Host-Guest Systems: Model the interaction of these molecules within host matrices or as guests in supramolecular structures to understand and design materials with specific functions, such as molecular sensors or controlled-release systems.
Predict Excited-State Dynamics: Employ time-dependent DFT (TD-DFT) and other advanced methods to model the photophysical processes, such as fluorescence, phosphorescence, and intersystem crossing, to guide the design of more efficient emitters for OLEDs or better photodynamic therapy agents.
Integration into Multi-functional Materials and Devices
The promising electronic and optical properties of pyridopyrazine derivatives suggest their potential for integration into a variety of advanced materials and devices. nih.govmdpi.com Research has already highlighted their potential in fields like NLO and DNA sensing. rsc.orgresearchgate.net
Future applications to be explored include:
Organic Electronics: The electron-deficient nature of the pyridopyrazine core makes it an excellent candidate for n-type semiconductors in organic field-effect transistors (OFETs) or as electron-transporting/host materials in Organic Light-Emitting Diodes (OLEDs). Research has shown that related D-A luminophores based on a pyrido[2,3-b]pyrazine acceptor can exhibit thermally activated delayed fluorescence (TADF), a key mechanism for high-efficiency OLEDs. researchgate.net
Photovoltaics: As an electron-accepting building block, it can be incorporated into donor-acceptor conjugated polymers for organic photovoltaic (OPV) applications. Fused-ring thieno[3,4-b]pyrazines have been successfully used to create low band gap materials for this purpose. rsc.org
Electrochemical Sensors: Building upon initial findings of DNA sensing, the molecule can be functionalized and immobilized on electrode surfaces to create highly sensitive and selective electrochemical sensors for various biomolecules or environmental pollutants. nih.gov
| Application Area | Relevant Property | Future Research Goal | Supporting Evidence |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Electron-deficient core, potential for TADF. | Design of derivatives as efficient n-type host or emitter materials. | Related pyrido[2,3-b]pyrazine systems show TADF and RTP. researchgate.net |
| Organic Photovoltaics (OPVs) | Electron-accepting character. | Incorporation into low band gap donor-acceptor polymers. | Thienopyrazines are effective in low band gap polymers. rsc.org |
| Electrochemical Sensors | Redox activity, functionalizable scaffold. | Development of selective sensors for biomolecules and pollutants. | Pyrido[2,3-b]pyrazine derivatives used for DNA sensing. nih.govrsc.org |
| Nonlinear Optics (NLO) | Large hyper-polarizability. | Enhancement of NLO response for optical device applications. | DFT calculations predict high NLO response in derivatives. nih.govresearchgate.net |
Theoretical Frameworks for Predicting Unexplored Properties
While existing computational tools are powerful, developing new theoretical frameworks is essential for predicting novel properties and guiding synthetic efforts more effectively.
Future theoretical advancements could focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of a library of this compound derivatives with their observed biological activity (e.g., as kinase inhibitors) or material properties.
Machine Learning (ML) Models: Utilizing ML algorithms trained on experimental and computational data to rapidly predict properties like solubility, toxicity, synthetic accessibility, and electronic characteristics for virtual compounds, accelerating the discovery of new functional molecules.
Multi-scale Modeling: Combining quantum mechanical calculations for the molecule itself with classical molecular dynamics for its environment to predict its behavior in complex systems, such as within a cell membrane or at a solid-liquid interface.
Development of Novel Building Blocks for Material Synthesis
The this compound molecule is not just an end-product but also a valuable intermediate or "building block" for creating more complex functional materials. csmres.co.uk The bromine atom is a particularly useful functional handle for a variety of cross-coupling reactions.
Future research should exploit this potential by:
Polymer Synthesis: Using the bromine atom as a site for polymerization reactions (e.g., Suzuki or Stille coupling) to create novel conjugated polymers with tailored electronic and optical properties for use in organic electronics.
Supramolecular Chemistry: Synthesizing derivatives where the pyridopyrazine unit acts as a ligand for metal ions, leading to the formation of metal-organic frameworks (MOFs) or supramolecular cages with potential applications in gas storage, catalysis, or sensing.
Pharmaceutical Scaffolding: The pyrido[2,3-b]pyrazine core is present in molecules with known biological activity, including potential inhibitors of enzymes like FtsZ. nih.govnih.gov The 4-bromophenyl group can be replaced via cross-coupling reactions to generate large libraries of new compounds for drug discovery programs. researchgate.netnih.gov
Q & A
Q. What are the common synthetic routes for 2-(4-Bromophenyl)pyrido[2,3-b]pyrazine, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:
- Using 2,3-diaminopyridine derivatives and aryl boronic acids (e.g., 4-bromophenylboronic acid) under palladium catalysis.
- Optimizing solvent systems (e.g., DME-H₂O) and temperature (80°C) to achieve moderate yields (~42%) .
- Introducing Pd(PPh₃)₄ (5 mol%) and NaHCO₃ (4 equiv.) significantly improves yields to 97% by enhancing catalytic efficiency and stabilizing intermediates .
Alternative routes involve microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
Q. What are the primary applications of this compound in materials science?
This compound serves as a backbone for:
- OLEDs : Its fused pyridine-pyrazine system enables tunable HOMO-LUMO gaps, facilitating blue-red emission. Substituents like bromine enhance electron-withdrawing properties, critical for aggregation-induced emission (AIE) .
- Electrochemical DNA sensing : The bromophenyl group improves intercalation with DNA strands, enabling sensitive detection of genetic mutations .
Q. How is the structure of this compound characterized?
Key techniques include:
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 45.5° between pyridopyrazine and fluorophenyl groups) .
- NMR/FT-IR spectroscopy : Confirms regioselectivity and functional group integrity .
- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO distribution) using B3LYP/6-31G(d,p) basis sets .
Advanced Research Questions
Q. How can catalytic systems be optimized to address low yields in cross-coupling reactions?
Contradictory data from shows yields ranging from 42% to 97% under similar conditions. To resolve this:
- Catalyst selection : Pd(PPh₃)₄ outperforms other catalysts due to superior ligand stability and electron-donating properties .
- Additive effects : NaHCO₃ neutralizes acidic byproducts, preventing catalyst poisoning .
- Solvent optimization : Polar aprotic solvents (e.g., DME) improve solubility of aryl boronic acids .
Q. What strategies tune the photophysical properties of pyrido[2,3-b]pyrazine derivatives?
- Substituent engineering : Bromine at the 4-position lowers the LUMO energy by 0.3 eV, enhancing electron affinity .
- Donor-acceptor design : Incorporating morpholine donors increases HOMO localization, reducing singlet-triplet energy gaps (ΔEST) to 0.07 eV for thermally activated delayed fluorescence (TADF) .
- Aggregation control : Twisted molecular conformations (dihedral angles: 30°–80°) suppress aggregation-caused quenching (ACQ) .
Q. How does this compound interact with biological targets?
- Anticancer activity : The bromophenyl group enhances lipophilicity, improving membrane permeability. Derivatives inhibit p38 MAP kinase (IC₅₀ = 0.466 µM) via π-π stacking with ATP-binding pockets .
- Antimicrobial effects : Trifluoromethylated analogs disrupt bacterial biofilms by modulating quorum-sensing pathways .
Q. How do computational methods aid in understanding reactivity and electronic properties?
- DFT studies : B3LYP/6-311++G** calculations reveal HOMO localization on donor groups (e.g., morpholine) and LUMO on the pyrazine core, guiding molecular design for charge-transfer applications .
- Molecular docking : Predicts binding modes with cholinesterases, identifying key residues (e.g., Trp86 in AChE) for inhibitor optimization .
Q. What challenges arise in synthesizing regioisomers, and how are they resolved?
Microwave-assisted reactions often produce regioisomers (e.g., 3-(4-fluorophenyl)- vs. 2-(4-fluorophenyl)- isomers). Solutions include:
- Chromatographic separation : Flash chromatography with petroleum ether/ethyl acetate gradients isolates isomers .
- X-ray validation : Resolves ambiguities in substituent positioning .
Methodological Considerations
Q. How should researchers analyze conflicting data on reaction yields?
Q. What are best practices for characterizing HOMO-LUMO gaps in optoelectronic applications?
- Cyclic voltammetry : Measures oxidation/reduction potentials to calculate electrochemical gaps .
- UV-Vis/PL spectroscopy : Correlates absorption/emission spectra with DFT-predicted transitions .
- Single-crystal analysis : Validates molecular conformation and π-π interactions critical for ΔEST tuning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
